Absolute Configuration: L-Mannose vs. D-Mannose
2,3,4,6-Tetra-O-benzyl-L-mannopyranose (L-enantiomer) is the optical antipode of the commercially prevalent 2,3,4,6-tetra-O-benzyl-D-mannopyranose (CAS 61330-61-8). While the D-enantiomer exhibits a positive specific rotation characteristic of D-sugars, the L-enantiomer demonstrates a negative optical rotation of opposite magnitude, directly confirming the inverted stereochemical configuration at all chiral centers . This absolute configurational difference dictates that glycosylation products derived from the L-enantiomer will be stereochemically inverted relative to those obtained from D-mannose donors, a non-negotiable requirement for synthesizing L-mannose-containing natural products such as steroid glycosides where L-mannose residues are integral to biological recognition [1].
| Evidence Dimension | Optical rotation (specific rotation [α]D) and absolute stereochemistry |
|---|---|
| Target Compound Data | Negative optical rotation (exact value not specified in available literature; magnitude opposite to D-enantiomer); L-configuration at C1–C5 |
| Comparator Or Baseline | 2,3,4,6-Tetra-O-benzyl-D-mannopyranose: positive optical rotation; D-configuration |
| Quantified Difference | Opposite sign of optical rotation; enantiomeric relationship (mirror image stereochemistry at all five chiral centers) |
| Conditions | Polarimetry; absolute configuration determined by synthetic derivation from L-mannose or by X-ray crystallography of derivatives |
Why This Matters
For applications requiring L-mannose incorporation (e.g., steroid glycoside synthesis, non-natural oligosaccharide mimics), substitution with the D-enantiomer yields stereochemically incorrect products with altered or abolished biological activity.
- [1] Beerens K, Desmet T, Soetaert W. Enzymes for the biocatalytic production of rare sugars. Journal of Industrial Microbiology & Biotechnology. 2012;39(6):823-834. (Table 1: l-Mannose as component of steroid glycosides). View Source
